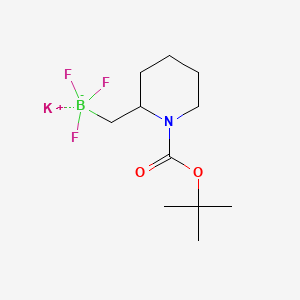
Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate is a chemical compound with the molecular formula C10H18BF3KNO2. It is a boron-containing compound that is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine ring makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate typically involves the reaction of a piperidine derivative with a boron reagent. One common method is the reaction of 1-(tert-butoxycarbonyl)piperidine-2-carboxaldehyde with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boron reagent.
Solvents: Organic solvents like THF, dichloromethane, or ethanol are commonly used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids and Esters: Formed through oxidation reactions.
Piperidine Derivatives: Formed through substitution reactions.
科学的研究の応用
Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Used in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boron reagent transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate can be compared with other similar compounds, such as:
Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate: Similar structure but with the boron group attached to the 4-position of the piperidine ring.
Potassium (1-(tert-butoxycarbonyl)piperidin-3-yl)trifluoroborate: Similar structure but with the boron group attached to the 3-position of the piperidine ring.
Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)trifluoroborate: Contains an additional oxygen atom in the structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which provides stability and versatility in various synthetic applications.
特性
分子式 |
C11H20BF3KNO2 |
|---|---|
分子量 |
305.19 g/mol |
IUPAC名 |
potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]methyl]boranuide |
InChI |
InChI=1S/C11H20BF3NO2.K/c1-11(2,3)18-10(17)16-7-5-4-6-9(16)8-12(13,14)15;/h9H,4-8H2,1-3H3;/q-1;+1 |
InChIキー |
DAOHGGKLHMIKIP-UHFFFAOYSA-N |
正規SMILES |
[B-](CC1CCCCN1C(=O)OC(C)(C)C)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



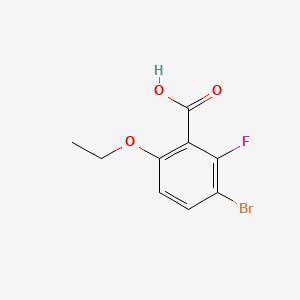
![2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride](/img/structure/B14771650.png)
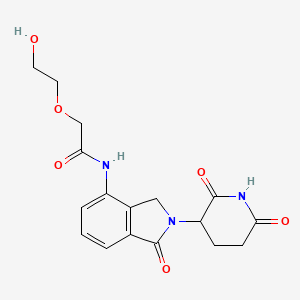
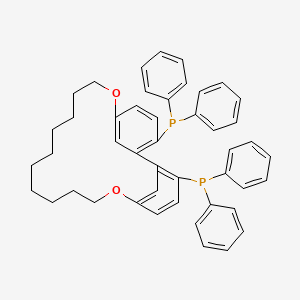
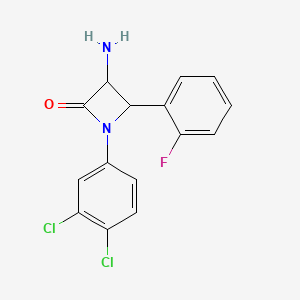
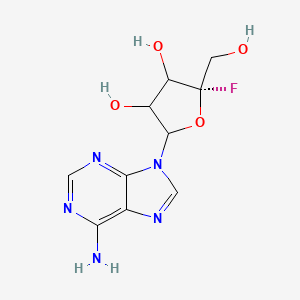
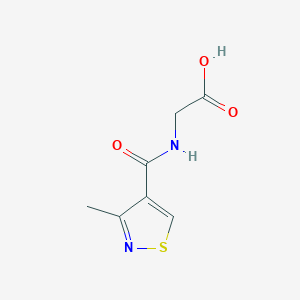
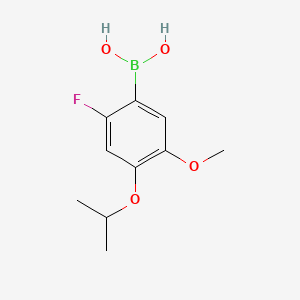
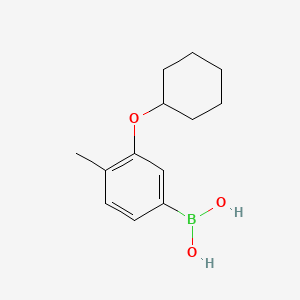
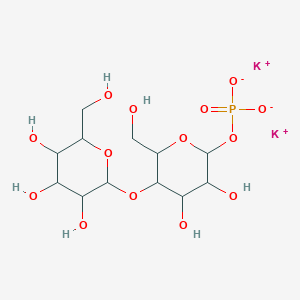
![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B14771728.png)
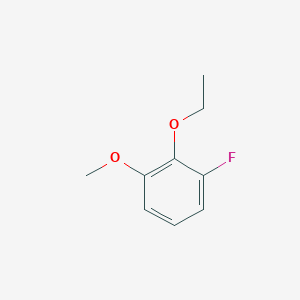
![(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B14771737.png)
